Cas no 16839-92-2 (Phenyl methoxyacetate)

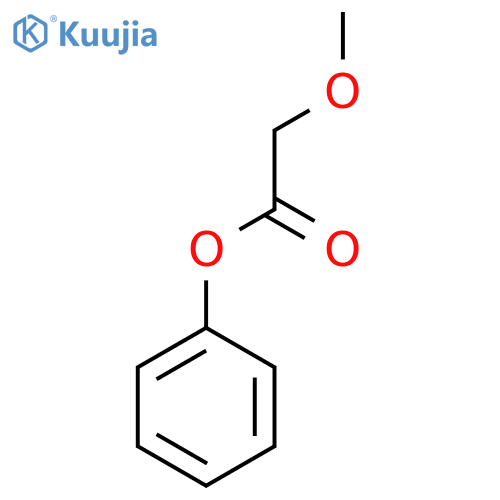

Phenyl methoxyacetate structure

商品名:Phenyl methoxyacetate

Phenyl methoxyacetate 化学的及び物理的性質

名前と識別子

-

- phenyl 2-methoxyacetate

- Phenyl methoxyacetate

- Acetic acid, 2-methoxy-, phenyl ester

- Phenyl methoxyacetate #

- Methoxyacetic acid phenyl ester

- Methoxyacetic acid, phenyl ester

- SY261726

-

- MDL: MFCD08777398

- インチ: 1S/C9H10O3/c1-11-7-9(10)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3

- InChIKey: RRGKOFFIQZTPRH-UHFFFAOYSA-N

- ほほえんだ: O(C(COC)=O)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 166.062994177g/mol

- どういたいしつりょう: 166.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 35.5

Phenyl methoxyacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB548915-250mg |

Phenyl 2-methoxyacetate; . |

16839-92-2 | 250mg |

€330.00 | 2024-08-02 | ||

| abcr | AB548915-1g |

Phenyl 2-methoxyacetate; . |

16839-92-2 | 1g |

€603.00 | 2024-08-02 | ||

| Aaron | AR001YQD-1g |

Acetic acid, 2-methoxy-, phenyl ester |

16839-92-2 | 98% | 1g |

$404.00 | 2025-02-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL829-5g |

Acetic acid, 2-methoxy-, phenyl ester |

16839-92-2 | 95% | 5g |

¥6243.0 | 2024-04-23 | |

| Ambeed | A1708207-1g |

Phenyl 2-methoxyacetate |

16839-92-2 | 98% | 1g |

$404.0 | 2024-04-23 | |

| eNovation Chemicals LLC | D697127-5g |

Phenyl 2-Methoxyacetate |

16839-92-2 | 98% | 5g |

$825 | 2025-02-26 | |

| 1PlusChem | 1P001YI1-250mg |

Acetic acid, 2-methoxy-, phenyl ester |

16839-92-2 | ≥98% | 250mg |

$463.00 | 2024-06-19 | |

| abcr | AB548915-1 g |

Phenyl 2-methoxyacetate; . |

16839-92-2 | 1g |

€578.00 | 2022-07-28 | ||

| eNovation Chemicals LLC | D697127-5g |

Phenyl 2-Methoxyacetate |

16839-92-2 | 98% | 5g |

$825 | 2024-07-20 | |

| 1PlusChem | 1P001YI1-1g |

Acetic acid, 2-methoxy-, phenyl ester |

16839-92-2 | ≥98% | 1g |

$433.00 | 2023-12-20 |

Phenyl methoxyacetate 関連文献

-

1. LXXVI.—The influence of the hydroxyl and alkoxyl groups on the velocity of saponification. Part IAlexander Findlay,William Ernest Stephen Turner J. Chem. Soc. Trans. 1905 87 747

-

2. LXXII.—Active and inactive phenylalkyloxyacetic acidsAlex. McKenzie J. Chem. Soc. Trans. 1899 75 753

16839-92-2 (Phenyl methoxyacetate) 関連製品

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 857369-11-0(2-Oxoethanethioamide)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16839-92-2)Phenyl methoxyacetate

清らかである:99%

はかる:1g

価格 ($):364.0